STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL

Catalog No.
S1823735
CAS No.
163442-70-4
M.F
[NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. pe...

CAS Number

163442-70-4

Product Name

STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL

Molecular Formula

[NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512

Molecular Weight

0

Drug Delivery

  • Due to their hollow, cage-like structure and controllable size, PAMAM dendrimers can encapsulate therapeutic drugs []. Generation 7 dendrimers, like the one in this solution, have a large internal cavity that can be used to carry drugs. The surface of the dendrimer can also be modified to target specific cells or tissues, potentially improving drug delivery and reducing side effects [].

Gene Delivery

  • PAMAM dendrimers can also be used as non-viral vectors for gene delivery []. They can complex with DNA or RNA molecules, protecting them from degradation and facilitating their entry into cells. This technology has potential applications in gene therapy and vaccine development [].

Imaging

  • PAMAM dendrimers can be functionalized with imaging agents, allowing them to be used for diagnostic imaging applications []. By attaching molecules that emit light or radio waves, dendrimers can be used to target specific tissues or organs for imaging purposes [].

Biosensors

  • The unique properties of PAMAM dendrimers make them well-suited for use in biosensor development []. Their ability to bind to specific molecules and their large surface area can be exploited to create sensitive and selective sensors for detecting biological targets [].

STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. percent SOLUTION IN METHYL ALCOHOL is a highly branched synthetic polymer known as a dendrimer. Dendrimers are characterized by their tree-like structure, which consists of a central core, branching units, and terminal functional groups. The seventh generation of the STARBURST series features a high number of amine end groups, which enhance its potential for various applications in drug delivery, diagnostics, and nanotechnology. This particular solution in methyl alcohol provides a convenient medium for various

Such as:

  • Covalent Bond Formation: The amine groups can react with aldehydes or carboxylic acids to form stable covalent bonds.
  • Complexation: The dendrimer can form complexes with metal ions or other small molecules, enhancing their solubility and stability.
  • Functionalization: The surface can be modified through reactions like acetylation or amidation to tailor the dendrimer for specific applications.

These reactions allow for the customization of the dendrimer's properties, making it suitable for targeted drug delivery and other biomedical uses .

STARBURST (PAMAM) dendrimers exhibit significant biological activity, particularly in drug delivery systems. Their unique structure allows them to encapsulate therapeutic agents effectively. Key biological activities include:

  • Cell Penetration: Due to their size and surface charge, PAMAM dendrimers can penetrate cell membranes, facilitating the delivery of drugs directly into cells.
  • Gene Delivery: They can be used as carriers for nucleic acids (e.g., DNA, RNA), enhancing gene therapy approaches.
  • Antimicrobial Properties: Some studies suggest that PAMAM dendrimers can exhibit antimicrobial activity against various pathogens due to their ability to disrupt microbial membranes .

The synthesis of STARBURST (PAMAM) dendrimers typically involves a divergent approach starting from a core molecule. The most common methods include:

  • Divergent Synthesis:
    • Starting with an ethylenediamine core, successive generations are built by adding branching units through iterative reactions.
    • Each generation increases the number of terminal functional groups exponentially.
  • Convergent Synthesis:
    • Smaller dendritic fragments are synthesized separately and then coupled to form larger structures.
    • This method allows for more precise control over the final product's architecture.
  • Click Chemistry:
    • Utilizing click chemistry techniques can enhance the efficiency of synthesizing dendrimers with specific functionalities .

The applications of STARBURST (PAMAM) dendrimers are diverse and include:

  • Drug Delivery Systems: Targeted delivery of anticancer drugs and gene therapy agents.
  • Diagnostic Imaging: Used as contrast agents in magnetic resonance imaging due to their ability to encapsulate imaging agents.
  • Antigen Delivery: Effective in vaccine development by presenting antigens in a manner that enhances immune response.
  • Cosmetic Formulations: Incorporated into skincare products for improved delivery of active ingredients .

Interaction studies involving STARBURST (PAMAM) dendrimers have focused on their behavior in biological systems and their interaction with various biomolecules. Key findings include:

  • Protein Binding: PAMAM dendrimers can interact with proteins, affecting their stability and activity.
  • Cellular Uptake Mechanisms: Studies have shown that cellular uptake is influenced by dendrimer size, surface charge, and functionalization.
  • Toxicity Assessments: Evaluations have indicated that while lower-generation dendrimers may exhibit lower toxicity, higher generations may pose risks due to increased cellular interaction .

Several compounds share similarities with STARBURST (PAMAM) dendrimers. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
Polyethylene Glycol DendrimersLinearBiocompatible; used primarily in drug formulationsLinear structure limits functionalization
Polyamidoamine DendrimersDendriticHigh branching density; versatile applicationsHigh surface area enhances drug loading
Dendritic PolymersVariousCan be tailored for specific applicationsDiverse functionalities based on synthesis

STARBURST (PAMAM) dendrimers are particularly unique due to their well-defined structure, high degree of branching, and extensive surface functionality that allows for versatile modifications tailored for specific biomedical applications .

Dendrimer chemistry originated in 1978 with Fritz Vögtle’s synthesis of cascade molecules via divergent growth strategies. These early efforts laid the groundwork for Donald Tomalia’s 1983 discovery of poly(amidoamine) (PAMAM) dendrimers at Dow Chemical, which utilized an ethylenediamine core and iterative Michael addition reactions. The divergent synthesis method enabled precise control over branching patterns, with each generation (G) representing a complete shell of monomers around the core. By 1985, Tomalia’s team had commercialized Starburst® PAMAM dendrimers, while concurrent work by George Newkome introduced arborols—a related class of dendritic macromolecules. The 1990s saw Craig Hawker and Jean Fréchet’s convergent synthesis approach, which improved purity for higher-generation dendrimers like G7.

Classification and Nomenclature of Dendrimers

Dendrimers are classified by:

CriteriaTypesPAMAM G7 Example
Branching symmetrySymmetrical vs. asymmetrical branch cellsSymmetrical (tetrafunctional core)
Chemical compositionPAMAM, PPI, carbosilanePAMAM (amide/amine linkages)
Physical propertiesLiquid crystalline, micellar, chiralNon-chiral, spherical in methanol

IUPAC nomenclature defines dendrimers as substances composed of identical dendrimer molecules, with each generation (G) specifying concentric monomer layers. For PAMAM G7, the ethylenediamine core is surrounded by seven full generations of amidoamine subunits, resulting in 512 terminal amine groups.

PAMAM Dendrimer Family: Structure and Generation Series

PAMAM dendrimers exhibit a core-shell architecture:

  • Core: Ethylenediamine (EDA) or ammonia
  • Branching units: Alternating Michael adducts (methyl acrylate) and amidation products (ethylenediamine)
  • Generational growth:
    • G0: 4 surface amines
    • G7: 512 surface amines, ~12 nm diameter

Synthesis involves iterative cycles:

  • Michael addition: Amine-terminated surface reacts with methyl acrylate.
  • Amidation: Ester groups react with ethylenediamine to regenerate amines.
    Higher generations (G ≥ 4) adopt rigid, globular conformations due to steric crowding, with G7 exhibiting a densely packed surface.

Significance of Generation 7 in PAMAM Architecture

G7 marks the transition to dense-packing behavior, where steric constraints dominate molecular properties:

  • Surface groups: 512 amines enable high functionalization capacity.
  • Internal voids: Encapsulation potential decreases compared to lower generations (G3–G4) due to reduced free volume.
  • Solvent interactions: Methanol stabilizes G7 dendrimers via hydrogen bonding with surface amines, preventing aggregation.

The 5 wt.% methanol formulation optimizes handling and solubility, as pure G7 dendrimers are hygroscopic solids requiring polar aprotic solvents.

Dates

Modify: 2023-08-15

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